1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with neurokinin-1 (nk-1) receptors . The NK-1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system .
Mode of Action
It’s worth noting that related compounds, such as aprepitant, work by blocking substance p from attaching to the nk1 receptors . This interaction can lead to a decrease in the likelihood of certain responses, such as vomiting .
Biochemical Pathways
Related compounds have been shown to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions .
Result of Action
Related compounds have been shown to have an impact on nausea and vomiting, particularly in the context of chemotherapy .
Action Environment
It’s worth noting that the production of related compounds has been shown to be influenced by factors such as the presence of a natural deep-eutectic solvent (nades) containing reaction system under microaerobic condition .
Biochemical Analysis
Biochemical Properties
1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used as a substrate in the bioreduction process catalyzed by whole cells of Candida tropicalis 104 . The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules involved.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been used as a hydrogen bonding phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Reduction: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl groups but differs in functional groups, leading to different reactivity and applications.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with similar trifluoromethyl groups, used extensively in organocatalysis.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to its combination of trifluoromethyl groups and a ketone functional group, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F9O/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJGWJKJSLIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.